molecular formula C9H4F4O4 B1333811 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid CAS No. 83789-90-6

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B1333811
CAS No.: 83789-90-6
M. Wt: 252.12 g/mol
InChI Key: WIGOHWGOTNDOEV-UHFFFAOYSA-N
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Description

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid (CAS Number: 83789-90-6) is a fluorinated benzoic acid derivative . It has a molecular weight of 252.12 . This compound is known for its unique chemical structure and biological activity.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16) . The compound contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ester (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The compound has a molecular weight of 252.12 .

Scientific Research Applications

Polymer Synthesis and Characterization

4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid has been utilized in the synthesis of specific polymers. For instance, it has been used in the preparation of poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) through bulk polycondensation. This polymer demonstrates a significant crystal/nematic phase transition at around 280°C, which is notably lower than that of poly(4-hydroxybenzoic acid) (Ueda, Noguchi, Sugiyama, Yonetake, & Masuko, 1992).

Coordination Polymers and Metal-Organic Frameworks

The compound has been used in the optimized synthesis of tetrafluoroterephthalic acid, a versatile linking ligand for creating new coordination polymers and metal-organic frameworks. This synthesis pathway provides high yields and does not require extensive purification procedures, which can be advantageous in material science applications (Orthaber, Seidel, Belaj, Albering, Pietschnig, & Ruschewitz, 2010).

Applications in Liquid Crystal Technology

Another significant application of this compound is in the field of liquid crystal technology. For instance, it has been used in the synthesis of liquid crystalline copolyesters, where its incorporation impacts the thermal properties and structures of the resulting polymers. The introduction of this compound decreases the crystal/nematic phase transition temperatures of the copolymers, indicating its potential use in the development of advanced liquid crystal materials (Yonetake, Takahashi, Masuko, & Ueda, 1998).

Electrochemical Reduction Studies

Electrochemical studies involving this compound have been conducted to understand the reduction processes of fluorinated aromatic carboxylic acids. These studies provide insights into the selective electrochemical reduction of such acids, which is crucial in various chemical synthesis processes (Drakesmith, 1972).

Synthesis of Fluorinated Aniline

The compound has been used in the synthesis of 2,3,5,6-tetrafluoroaniline, a process that includes acyl chlorination and Hofmann degradation. This pathway offers a promising industrial synthetic route due to its high yield and purity, showcasing the compound's utility in the production of specialized chemical products (Wang, 2008).

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

4-acetyloxy-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O4/c1-2(14)17-8-6(12)4(10)3(9(15)16)5(11)7(8)13/h1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGOHWGOTNDOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372187
Record name 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83789-90-6
Record name 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 4-Acetoxy-2,3,5,6-tetrafluorobenzoic acid in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid)?

A1: this compound serves as the precursor monomer in the synthesis of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) []. The acetoxy group (-OCOCH3) in the monomer is a protecting group for the hydroxyl group (-OH). During the polymerization process, this acetoxy group is removed, enabling the formation of the desired polymer. This method allows for controlled polymerization and the production of a polymer with specific properties.

Q2: How does the structure of Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) influence its thermal properties compared to its non-fluorinated counterpart?

A2: The presence of fluorine atoms in Poly(4-hydroxy-2,3,5,6-tetrafluorobenzoic acid) significantly impacts its thermal properties. Research indicates that the crystal/nematic phase transition temperature of this polymer is approximately 180°C lower than that of Poly(4-hydroxybenzoic acid), its non-fluorinated counterpart []. This difference in thermal behavior can be attributed to the high electronegativity and small atomic radius of fluorine, affecting intermolecular interactions within the polymer structure.

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